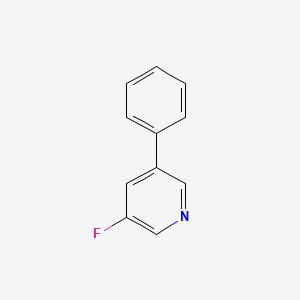

3-Fluoro-5-phenylpyridine

Description

3-Fluoro-5-phenylpyridine (CAS: 1214363-53-7 or 1214374-67-0) is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a phenyl group at the 5-position of the pyridine ring. Its molecular formula is C₁₁H₈FN. The compound is commercially available through multiple suppliers (11 listed), indicating its utility as a building block in medicinal chemistry, agrochemicals, or materials science. Fluorine’s electronegativity and the phenyl group’s lipophilicity likely influence its electronic properties, solubility, and reactivity, making it valuable for drug design or catalysis.

Properties

IUPAC Name |

3-fluoro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOYBUASKBNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673492 | |

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-67-0 | |

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-5-phenylpyridine typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a phenyl group. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to replace a leaving group (e.g., a halogen) on the pyridine ring. The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst .

Industrial Production Methods:

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-5-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Development

One of the primary applications of 3-Fluoro-5-phenylpyridine is in the development of agrochemicals. Its derivatives have been shown to possess potent insecticidal properties. For example, compounds synthesized from this pyridine derivative exhibited significant inhibition against pests such as Mythimna separata and Aphis craccivora at concentrations as low as 500 mg/L . This suggests that this compound could serve as a lead compound in developing new insecticides that are both effective and environmentally friendly.

Pharmaceutical Applications

The pharmaceutical potential of this compound is also noteworthy. Fluorinated compounds have been shown to enhance the pharmacokinetic properties of drugs, including bioavailability and metabolic stability. A significant number of compounds containing trifluoromethyl-pyridine structures are currently undergoing clinical trials for various therapeutic uses, including antiviral and antitumor agents . The presence of fluorine can influence the binding affinity and selectivity of these compounds towards biological targets.

Case Study 1: Insecticidal Activity

Research conducted on a series of novel phenylpyridine derivatives demonstrated their effectiveness against agricultural pests. The study involved synthesizing various derivatives and testing their insecticidal activity using the leaf-dipping method. Results indicated that specific derivatives achieved 100% inhibition against Mythimna separata, highlighting the potential for these compounds in pest management strategies .

Case Study 2: Antiviral and Antitumor Properties

Another study explored the application of trifluoromethyl-pyridine derivatives in drug development. It was found that about 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials targeting viral infections and cancer . The structural characteristics provided by this compound contribute to improved efficacy in these therapeutic areas.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Fluoro-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom’s high electronegativity and the phenyl group’s aromaticity play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Fluoro-5-phenylpyridine with structurally related pyridine derivatives:

Key Comparative Insights

- Hydroxyl and methoxy groups in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine increase polarity, enhancing aqueous solubility compared to the more lipophilic this compound.

- Functional Group Diversity: Halogenated derivatives like 5-Fluoro-3-iodopyridin-2-amine and 3-Chloro-...-trifluoromethyl-pyridine exhibit varied reactivity. Iodine supports cross-coupling reactions, while trifluoromethyl groups enhance metabolic stability in pharmaceuticals. Ester-containing derivatives (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) may improve bioavailability through increased solubility.

Commercial and Synthetic Relevance :

Biological Activity

3-Fluoro-5-phenylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a phenyl group at the 5-position. This unique structure enhances its reactivity and biological activity. The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution : This method allows for the introduction of the fluorine atom.

- Transition-Metal-Catalyzed Reactions : These are used to create more complex derivatives that may exhibit enhanced biological properties.

Biological Activity Overview

Research has indicated that this compound and its derivatives possess a range of biological activities, including:

- Antimicrobial Properties : Several studies have reported that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) .

- Inhibition of Enzymatic Activity : It has been investigated for its potential to inhibit specific enzymes, including kinases and monoamine oxidase B, which are relevant in cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal critical insights into how structural modifications impact biological activity. Key findings include:

- Positioning of Substituents : Variations at the 2-, 3-, or 4-positions of the pyridine ring can significantly influence binding affinity and selectivity for biological targets.

- Fluorine Substitution Effects : The presence of fluorine enhances lipophilicity and can improve the interaction with hydrophobic pockets in target proteins .

Case Study 1: Anticancer Activity

A series of this compound derivatives were evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. The results indicated that certain analogs exhibited IC₅₀ values as low as 48 µM against A549 cells, suggesting effective anticancer properties .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of activity, with some achieving MIC values below 10 µg/mL, indicating strong antimicrobial potential .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-phenylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with a halogenated pyridine precursor (e.g., 5-phenylpyridine) and introduce fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (DMSO/DMF) at elevated temperatures (80–120°C) .

- Step 2 : Optimize catalyst systems (e.g., CuI for directing group-assisted fluorination) to enhance regioselectivity at the 3-position. Monitor progress via TLC or GC-MS .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Validate purity using HPLC (>95%) and NMR (¹H/¹⁹F) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.0–8.5 ppm) and coupling patterns (e.g., meta-fluorine coupling in ¹⁹F NMR at δ −110 to −120 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₁H₈F₂N: 192.0623) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and fluorine’s electronic effects on bond angles (e.g., C-F bond length ~1.34 Å) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C. Fluorine’s electron-withdrawing effect enhances electrophilicity at the 2- and 4-positions .

- Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) at the 2-position, leveraging fluorine’s meta-directing influence .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed using computational chemistry?

- Methodology :

- DFT Calculations : Model transition states (B3LYP/6-31G*) to predict activation barriers for substitutions at competing positions (2 vs. 4). Validate with kinetic experiments .

- Electrostatic Potential Maps : Visualize electron-deficient regions (fluorine’s −I effect) to guide catalyst design for selective C-H activation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., enzyme inhibition vs. cellular assays) to identify assay-specific artifacts (e.g., solubility limits in DMSO) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at the phenyl ring) to isolate fluorine’s role in target binding .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodology :

- Stability Studies : Monitor degradation kinetics (HPLC) in pH 1–13 buffers. Fluorine’s inductive effect increases resistance to hydrolysis compared to chloro analogs .

- Protective Group Strategies : Introduce tert-butyl groups at sensitive positions to sterically hinder attack .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodology :

- Ligand Design : Coordinate via the pyridine nitrogen to Cu(II) or Zn(II) nodes. Fluorine enhances MOF hydrophobicity, improving stability in aqueous reactions .

- Surface Area Analysis : Use BET isotherms to correlate fluorine’s steric effects with pore size distribution .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.